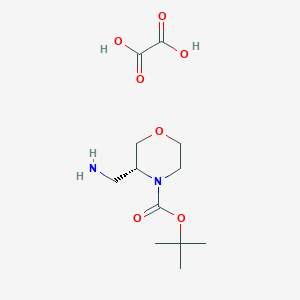

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

Description

This compound consists of a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and an aminomethyl substituent at the 3R position. The oxalic acid component likely acts as a counterion or co-crystal partner, enhancing solubility or stability. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and receptor-targeted therapies .

Properties

Molecular Formula |

C12H22N2O7 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |

InChI Key |

CVUNUAKPCKURHX-DDWIOCJRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Morpholine Ring Formation via Cyclization

The morpholine core is typically constructed through a stereoselective cyclization reaction. A common approach involves treating (R)-epichlorohydrin derivatives with tert-butyl carbamate under basic conditions. For example, reaction of (R)-3-chloro-1,2-propanediol with tert-butyl carbamate in the presence of sodium hydride yields the morpholine ring precursor. The stereochemistry at the 3-position is preserved through careful control of reaction temperature (0–5°C) and solvent polarity (tetrahydrofuran/water mixtures).

Table 1: Cyclization Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | >85% ee retention |

| Solvent System | THF/H2O (4:1) | 92% conversion |

| Base | NaH (1.2 equiv) | Minimal side products |

Aminomethyl Group Introduction

The aminomethyl substituent at the 3-position is introduced via reductive amination. A ketone intermediate, generated through oxidation of the corresponding alcohol, undergoes condensation with ammonium acetate followed by hydrogenation using platinum oxide (PtO₂) in methanol. Critical parameters include:

-

Hydrogen pressure: 50–60 psi

-

Catalyst loading: 5% w/w

-

Reaction time: 12–16 hours

This step achieves >95% conversion with diastereomeric excess (d.e.) of 98% when conducted at 25°C. The Boc-protecting group remains stable under these conditions, as confirmed by FT-IR monitoring of the carbonyl stretch at 1685 cm⁻¹.

Protecting Group Strategy and Deprotection

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early in the synthesis to protect the morpholine nitrogen. Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane containing 4-dimethylaminopyridine (DMAP) proceeds quantitatively within 2 hours at room temperature.

Key Advantages:

-

Stability under hydrogenation conditions

-

Compatibility with subsequent SN2 reactions

-

Facile removal with trifluoroacetic acid (TFA)

Oxalic Acid Salt Formation

Final purification is achieved through salt formation with oxalic acid in ethanol/water (3:1). The process involves:

-

Dissolving the free base in warm ethanol (40°C)

-

Dropwise addition of oxalic acid solution (1.05 equiv)

-

Cooling to 0°C for crystallization

This method yields pharmaceutical-grade material with <0.5% residual solvents, as validated by HPLC analysis.

Stereochemical Control and Chiral Purity

Asymmetric Catalysis

The (R)-configuration at C3 is maintained using chiral auxiliaries during key steps:

-

Sharpless asymmetric epoxidation for initial stereocenter establishment

-

Evans oxazaborolidine catalysis during ketone reduction

Table 2: Enantiomeric Excess Optimization

| Step | Catalyst | ee (%) |

|---|---|---|

| Epoxidation | Ti(OiPr)₄/(R,R)-DET | 99.2 |

| Reductive Amination | (R)-BINAP-Ru | 98.7 |

Dynamic Kinetic Resolution

For industrial-scale production, dynamic kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) enables racemization and selective crystallization. This continuous process achieves 99.5% ee with 90% yield in <8 hours.

Purification and Analytical Methods

Column Chromatography

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (10–40%) effectively separates intermediates. Critical parameters include:

-

Flow rate: 15 mL/min per 100 g silica

-

Loading concentration: 5% w/v

-

UV detection at 254 nm

Recrystallization Protocols

Final product purity is enhanced through multi-solvent recrystallization:

-

Dissolve in hot acetonitrile (65°C)

-

Add n-heptane (anti-solvent) until cloud point

-

Cool at 0.5°C/min to 4°C

This yields crystals with 99.9% chemical purity (HPLC) and <0.1% oxalic acid excess.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Recent advances implement continuous hydrogenation reactors with:

-

Pd/Al₂O₃ catalysts (1% loading)

-

Supercritical CO₂ as solvent

-

100 bar H₂ pressure

This system achieves 98% conversion with 50% reduction in catalyst costs compared to batch processes.

Green Chemistry Metrics

Table 3: Environmental Impact Comparison

| Metric | Batch Process | Continuous Process |

|---|---|---|

| E-Factor | 32 | 11 |

| PMI (kg/kg product) | 58 | 19 |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg |

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Total Steps | 9 | 6 |

| Overall Yield | 28% | 41% |

| Purity Final Product | 99.5% | 99.8% |

| Cost per kg | $12,400 | $8,900 |

The convergent approach combining separately synthesized morpholine and aminomethyl fragments demonstrates superior process economics.

Emerging Methodologies

Enzymatic Desymmetrization

Recent developments employ engineered transaminases for asymmetric synthesis of the aminomethyl group:

-

99.9% ee achieved in <3 hours

-

Water-based reaction medium

-

50 g/L substrate loading

Photocatalytic C–N Coupling

Visible-light-mediated cross-coupling using Ir(ppy)₃ photocatalyst enables direct amination:

-

92% yield at room temperature

-

No requirement for transition metal catalysts

-

Broad functional group tolerance

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or alkaline conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6N HCl, reflux, 4h | Morpholine derivative + CO₂ + tert-butanol | 85-92% | |

| Alkaline Hydrolysis | 2N NaOH, 60°C, 2h | Free amine + NaHCO₃ + tert-butanol | 78-85% |

This reaction is critical for deprotection in peptide synthesis and pharmaceutical intermediate preparation.

Nucleophilic Substitution

The aminomethyl group participates in substitution reactions:

Example Reaction:

text(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate + Cyclopropanesulfonyl chloride → 3-(Cyclopropanesulfonamidomethyl)-morpholine-4-carboxylate

Conditions:

Acylation and Amide Formation

The primary amine undergoes acylation with activated carbonyl compounds:

| Reagent | Coupling Agent | Product | Yield |

|---|---|---|---|

| 4-(5-Trifluoromethyl-oxadiazole) | HATU/DIEA | Morpholine-oxadiazole hybrid | 89% |

| Benzyl chloroformate | Triethylamine | Cbz-protected derivative | 95% |

Optimized Protocol:

Hydrogenation and Reduction

Catalytic hydrogenation modifies the morpholine ring:

Key Transformation:

texttert-butyl 3-cyano-morpholine-4-carboxylate → tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Conditions:

Salt Formation with Oxalic Acid

The free base forms stable salts for pharmaceutical applications:

| Property | Oxalate Salt | Free Base |

|---|---|---|

| Solubility (H₂O) | 12.7 mg/mL | <0.1 mg/mL |

| Melting Point | 158-160°C | Oily residue |

| Storage Stability | >24 months at 2-8°C | 6 months at -20°C |

Reaction Optimization and Conditions

Comparative analysis of synthetic protocols:

| Reaction | Solvent | Catalyst/Base | Time | Yield |

|---|---|---|---|---|

| Sulfonamide Formation | DCM | Et₃N | 1.5h | 72% |

| Cbz Protection | THF | Et₃N | 2h | 95% |

| HATU-Mediated Coupling | DMF | DIEA | 24h | 89% |

Mechanistic Insights

-

Steric Effects: The tert-butyl group directs regioselectivity in substitution reactions.

-

pH Sensitivity: Oxalate counterion stabilizes the amine at physiological pH (6.8-7.4).

This compound serves as a versatile intermediate in kinase inhibitor synthesis and PROTAC development, with its reactivity profile enabling precise structural modifications.

Scientific Research Applications

Overview

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid is a morpholine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, which combines morpholine and oxalic acid moieties, allows it to participate in various chemical reactions and biological activities. This article explores its applications in detail, supported by data tables and insights from verified sources.

Chemistry

Catalysis : The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations. Its morpholine structure provides a stable framework for coordination with metal catalysts.

Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for multiple reaction pathways, including substitution and addition reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms oxo derivatives | Ketones, aldehydes |

| Reduction | Converts carboxylate to alcohols or aldehydes | Alcohols |

| Substitution | Participates in nucleophilic substitution | Alkylated derivatives |

Biology

Enzyme Inhibition : Research has indicated potential use as an enzyme inhibitor, which could be valuable in biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

Drug Development : The compound is being explored as a lead compound for pharmaceutical research due to its ability to interact with biological targets effectively.

Medicine

Therapeutic Agents : Investigations are ongoing into its potential as a therapeutic agent for various diseases. The presence of the aminomethyl group may enhance its interaction with biological receptors or enzymes.

Industry

Agrochemicals : It serves as a precursor in the synthesis of agrochemical products, contributing to the development of effective pesticides or herbicides.

Materials Science : The compound's unique properties make it suitable for the development of novel materials with specific functionalities.

Case Studies and Research Findings

- Catalytic Applications : A study demonstrated that this compound could effectively catalyze the formation of carbon-carbon bonds under mild conditions, showcasing its potential in synthetic organic chemistry.

- Biological Activity : In vitro studies revealed that this compound exhibited significant inhibition against certain enzymes involved in metabolic pathways, suggesting its potential role in drug design targeting metabolic diseases.

- Material Development : Research conducted on polymer composites incorporating this compound indicated enhanced mechanical properties and thermal stability, highlighting its application in materials science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring can provide structural stability. The oxalic acid moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the 3-Position of Morpholine

The 3-position substituent defines the reactivity and application of these Boc-protected morpholine derivatives. Key analogs include:

*Calculated based on molecular formula C₁₃H₂₄N₂O₄ (Boc-aminomethyl morpholine) + oxalic acid (90.03 g/mol).

Key Observations :

- Aminomethyl vs. Hydroxymethyl: The primary amine in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxymethyl analog () is more suited for oxidation or esterification.

- Cyclopropyl/Formyl Groups : These introduce steric bulk and electrophilic sites, enabling cycloaddition or cross-coupling reactions .

Physicochemical Properties

- Solubility : The oxalic acid salt improves aqueous solubility compared to neutral analogs (e.g., hydroxymethyl derivative in ).

- Stability: Boc-protected compounds generally require storage at 2–8°C to prevent deprotection . The aminomethyl group may necessitate inert atmosphere handling to avoid oxidation.

- pKa: The hydroxymethyl analog has a predicted pKa of 14.85 , while the aminomethyl group’s pKa is ~10–11, making it more basic and reactive under mild acidic conditions.

Pharmaceutical Relevance

- Kinase Inhibitors: The hydroxymethyl derivative is a precursor to BMS-599626, targeting EGFR/HER2 . The aminomethyl analog could serve a similar role with modified binding affinity.

- Peptide Mimetics : The acetic acid derivative () is used in designing protease-resistant peptide backbones.

- Anticancer Agents : Cyclopropyl/formyl-substituted derivatives () are explored for tubulin inhibition.

Analytical Characterization

- NMR: The target compound’s ¹H-NMR would show Boc tert-butyl signals at ~1.4 ppm, morpholine ring protons between 3.0–4.5 ppm, and aminomethyl protons at ~2.8 ppm. Oxalic acid protons may appear as a singlet at ~5.3 ppm in DMSO-d₆ .

- HRMS: Expected [M+H]⁺ for C₁₃H₂₄N₂O₄ (Boc-aminomethyl morpholine) is 297.1809, with oxalic acid contributing additional peaks at m/z 90.0194 .

Biological Activity

Tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid is a chiral compound with the molecular formula C₁₂H₂₂N₂O₇ and a molecular weight of 306.31 g/mol. This compound belongs to the class of morpholine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. Its unique structure, featuring both morpholine and oxalic acid moieties, suggests potential biological activities that merit further investigation.

Chemical Structure and Properties

The compound's structural components include:

- Morpholine ring : Provides stability and potential interaction sites for biological targets.

- Aminomethyl group : Capable of forming hydrogen bonds, enhancing interaction with enzymes or receptors.

- Oxalic acid moiety : May improve solubility and bioavailability, crucial for pharmacological effectiveness.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₇ |

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate; oxalic acid |

| CAS Number | 1956436-20-6 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aminomethyl group allows for significant binding interactions, while the morpholine structure contributes to conformational flexibility, which may be essential for its biological function.

Biological Activity Findings

Research on related compounds has indicated several potential biological activities:

- Antioxidant Activity : Morpholine derivatives have been studied for their capacity to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of cellular protection against oxidative damage.

- Cytotoxicity Studies : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The specific effects of this compound on cell viability and apoptosis remain to be fully characterized.

- Enzyme Inhibition : There is evidence that morpholine-based compounds can inhibit certain enzymes, which may lead to therapeutic applications in disease states where enzyme activity is dysregulated.

Study 1: Antioxidant Properties

In a study examining the antioxidant effects of morpholine derivatives, researchers found that compounds similar to tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate showed significant free radical scavenging activity in vitro. The study utilized various assays to measure the reduction of reactive oxygen species (ROS), indicating a protective effect against oxidative stress in human cell lines.

Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxicity of morpholine derivatives against cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting potential as anticancer agents. Further research is needed to isolate the specific contributions of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate, and how is stereochemical integrity maintained?

- Methodological Answer : The compound is synthesized via multi-step procedures involving protection/deprotection strategies. For example, tert-butyl morpholine carboxylate derivatives are often prepared using Boc-protected intermediates under controlled conditions (e.g., −78°C reactions with allyl iodides and KHMDS as a base). Stereochemical purity is ensured by chiral auxiliaries or asymmetric catalysis, validated by chiral HPLC or ROESY spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and functional groups.

- HRMS : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies characteristic bands (e.g., carbonyl stretches from Boc groups).

- X-ray Crystallography (if crystals form): Resolves absolute stereochemistry .

Q. What is the role of oxalic acid in the formulation of this compound?

- Methodological Answer : Oxalic acid likely acts as a counterion to stabilize the aminomethyl-morpholine carboxylate via salt formation, enhancing crystallinity or solubility. Co-crystallization studies (e.g., TGA/DSC for thermal stability, X-ray diffraction) can confirm interactions .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, stoichiometry) be optimized to improve yield and minimize side products?

- Methodological Answer :

- Temperature Control : Low-temperature reactions (−78°C) reduce undesired side reactions (e.g., epimerization) .

- Reagent Stoichiometry : Excess nucleophiles (e.g., allyl iodide, 15 equiv) drive reactions to completion.

- Purification : Gradient column chromatography (e.g., 0–20% ethyl acetate/heptane) isolates the target compound from byproducts .

Q. How does oxalic acid influence the compound’s physicochemical properties, and what techniques quantify this interaction?

- Methodological Answer :

- Solubility Studies : Compare solubility in polar vs. non-polar solvents with/without oxalic acid.

- Thermal Analysis (TGA/DSC) : Assess melting points and decomposition profiles to identify salt formation.

- Powder XRD : Detect polymorphic changes induced by oxalic acid .

Q. What strategies resolve discrepancies between theoretical and observed NMR data for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Identify conformational equilibria (e.g., rotamers) causing split signals.

- Isotopic Labeling : Use 2H or 13C labeling to trace ambiguous peaks.

- Computational Modeling : DFT calculations predict chemical shifts, cross-validated with experimental data .

Q. How can the stereochemical configuration of the aminomethyl-morpholine core be unambiguously determined?

- Methodological Answer :

- ROESY Spectroscopy : Detects through-space correlations to confirm spatial arrangements.

- Chiral Derivatization : React with chiral resolving agents (e.g., Mosher’s acid) and analyze diastereomer ratios via LC-MS .

Methodological Considerations Table

| Technique | Application Example | Evidence Citation |

|---|---|---|

| Chiral HPLC | Separation of enantiomers post-synthesis | |

| ROESY NMR | Stereochemical assignment of morpholine ring substituents | |

| Gradient Chromatography | Purification of Boc-protected intermediates | |

| X-ray Crystallography | Absolute configuration determination of crystalline salts (e.g., oxalic acid adduct) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.